Regulatory Designation as a Compendial Impurity Marker
8-Isopropyl Etodolac is specifically designated as Etodolac EP Impurity D and is a named component in the USP Etodolac Peak Identification Mixture, establishing it as a critical analytical marker for pharmaceutical quality control [1]. In contrast, other Etodolac analogs, such as 8-Methyl Etodolac or 8-Propyl Etodolac, are listed separately in compendial mixtures, each representing a distinct impurity profile with unique chromatographic retention times and spectrometric signatures .
| Evidence Dimension | Regulatory and Compendial Recognition |
|---|---|
| Target Compound Data | Listed as 'Etodolac EP Impurity D' in European Pharmacopoeia and a specific component in 'USP Etodolac Peak Identification Mixture' [1] |
| Comparator Or Baseline | Other Etodolac analogs (e.g., 8-Methyl Etodolac, 8-Propyl Etodolac) are listed as distinct, separate components in the same compendial mixtures, with different CAS numbers and nomenclature . |
| Quantified Difference | N/A (Qualitative designation, but critical for method specificity) |
| Conditions | Regulatory context: European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for Etodolac. |
Why This Matters
This compendial recognition mandates the use of the exact chemical entity for analytical method validation and routine QC testing, ensuring compliance with regulatory requirements for drug product release.
- [1] ChemWhat. Etodolac EP Impurity D (8-Isopropyl Etodolac). CAS 57917-63-2. View Source
